2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile
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Overview
Description
2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile is a chemical compound with a complex structure that includes a pyrimidine ring substituted with hydrazinyl, hydroxy, methylphenyl, and carbonitrile groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of hydrazine derivatives, aromatic aldehydes, and nitriles in the presence of catalysts or under specific temperature and pressure conditions . Industrial production methods may scale up these reactions using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Scientific Research Applications
2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it has been found to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells. The compound may induce apoptosis (programmed cell death) by affecting the cell cycle and upregulating pro-apoptotic proteins . Molecular docking studies have shown that it can bind to active sites of target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:
4-Hydroxy-2-mercapto-6-methylpyrimidine: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit anticancer activities and are studied for their potential as kinase inhibitors. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H11N5O |
---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2-hydrazinyl-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5O/c1-7-2-4-8(5-3-7)10-9(6-13)11(18)16-12(15-10)17-14/h2-5H,14H2,1H3,(H2,15,16,17,18) |
InChI Key |
JNCGRDBGRUPTQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)NN)C#N |
Origin of Product |
United States |
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